2-(4-(1-(4-Iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine

説明

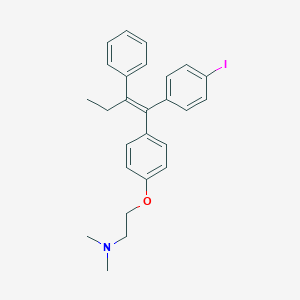

4-Iodotamoxifen is a synthetic compound derived from tamoxifen, a well-known selective estrogen receptor modulator (SERM). It is primarily used in scientific research due to its ability to bind to estrogen receptors with high affinity. This compound has shown promise in various applications, particularly in the field of cancer research, where it is used to study estrogen receptor interactions and the mechanisms of antiestrogenic activity .

特性

CAS番号 |

116057-68-2 |

|---|---|

分子式 |

C26H28INO |

分子量 |

497.4 g/mol |

IUPAC名 |

2-[4-[(Z)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C26H28INO/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(27)15-11-21)22-12-16-24(17-13-22)29-19-18-28(2)3/h5-17H,4,18-19H2,1-3H3/b26-25+ |

InChIキー |

BSZGETWFQDIDDX-OCEACIFDSA-N |

SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |

異性体SMILES |

CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC=C(C=C2)I)/C3=CC=CC=C3 |

正規SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |

同義語 |

2-(4-(1-(4-iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine 4-iodo-tamoxifen 4-iodotamoxifen |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodotamoxifen involves the iodination of tamoxifen. One common method includes the reaction of tamoxifen with iodine monochloride (ICl) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for 4-Iodotamoxifen are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity. Industrial production may also incorporate advanced purification techniques to meet regulatory standards.

化学反応の分析

Types of Reactions: 4-Iodotamoxifen undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

科学的研究の応用

4-Iodotamoxifen has a wide range of scientific research applications, including:

Cancer Research: It is used to study the binding affinity and inhibitory effects on estrogen receptors, particularly in breast cancer research.

Biological Studies: The compound is employed to investigate estrogen receptor signaling pathways and their role in various biological processes.

Medicinal Chemistry: Researchers use 4-Iodotamoxifen to develop new therapeutic agents and study their pharmacological properties.

Industrial Applications: It is utilized in the synthesis of other complex molecules and as a reagent in various chemical reactions.

作用機序

4-Iodotamoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting the estrogen-mediated signaling pathways. This binding prevents the activation of estrogen-responsive genes, leading to reduced cell proliferation and increased apoptosis in estrogen receptor-positive cells. The compound’s high affinity for estrogen receptors makes it a valuable tool for studying the molecular mechanisms of antiestrogenic activity .

類似化合物との比較

Tamoxifen: The parent compound from which 4-Iodotamoxifen is derived. It is widely used in the treatment of estrogen receptor-positive breast cancer.

Pyrrolidino-4-iodotamoxifen: Another analogue with higher affinity for estrogen receptors and reduced uterotrophic activity compared to tamoxifen.

4-Hydroxytamoxifen: An active metabolite of tamoxifen with similar antiestrogenic properties.

Uniqueness: 4-Iodotamoxifen is unique due to its iodine substitution, which enhances its binding affinity to estrogen receptors compared to tamoxifen. This makes it a more potent inhibitor of estrogen-mediated signaling pathways, providing significant advantages in research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。